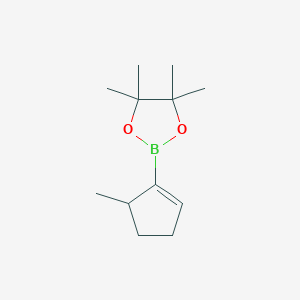
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a cyclopentene ring. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable cyclopentene derivative. One common method involves the use of pinacolborane as the boron source, which reacts with the cyclopentene derivative under mild conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a palladium or nickel complex, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound, minimizing the need for extensive purification steps. The use of automated systems and advanced catalysts further enhances the yield and purity of the product .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane undergoes a variety of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In the case of cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, which facilitates the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, leading to the inhibition of specific pathways and the induction of therapeutic effects .
相似化合物的比较
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane is unique due to its cyclopentene ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
属性
分子式 |
C12H21BO2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(5-methylcyclopenten-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-9-7-6-8-10(9)13-14-11(2,3)12(4,5)15-13/h8-9H,6-7H2,1-5H3 |
InChI 键 |
ZMHFKBCTDKWBAM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















